molecular formula C20H18N2O3S B2704527 2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865180-84-3

2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2704527
CAS No.: 865180-84-3
M. Wt: 366.44
InChI Key: LGOAKULHPWXZCZ-MRCUWXFGSA-N
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Description

The compound 2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative offered for biological screening and investigative chemistry. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities . This particular molecule features a 2,4-dimethoxybenzamide group attached via an ylidene linkage to a dihydrobenzothiazole core that is further functionalized with a methyl group and a prop-2-yn-1-yl (propargyl) side chain. The propargyl group can serve as a versatile chemical handle for further derivatization using click chemistry methodologies, making this compound a valuable intermediate for generating libraries of novel molecules. Researchers can utilize this compound to explore its potential biological activities, which may include antimicrobial, anticancer, or anti-inflammatory effects, consistent with the known profiles of similar thiazole-based compounds . Furthermore, benzothiazole benzenesulfonamide derivatives have been reported as selective inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, indicating potential for research in metabolic diseases such as diabetes and obesity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-5-10-22-16-9-6-13(2)11-18(16)26-20(22)21-19(23)15-8-7-14(24-3)12-17(15)25-4/h1,6-9,11-12H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOAKULHPWXZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-methyl-3-prop-2-ynyl-1,3-benzothiazole-2-amine in the presence of a base such as triethylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzothiazole moiety can produce dihydrobenzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar benzothiazole derivatives possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) of these compounds are often in the low micromolar range, suggesting potent antimicrobial effects.

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For instance, compounds with similar structures have shown IC50 values lower than 10 µM against HCT116 cells, indicating promising anticancer activity.

Enzyme Inhibition

Benzothiazole derivatives are known to inhibit key enzymes involved in cancer metabolism and microbial resistance. For example, they may target dihydrofolate reductase (DHFR), an important enzyme in purine synthesis. This inhibition can lead to reduced cell proliferation in cancer cells and enhanced susceptibility to antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized benzothiazole derivatives against several bacterial strains. The results indicated that compounds with electron-withdrawing groups had significantly lower MIC values compared to those with electron-donating groups. This highlights the importance of structural modifications in enhancing antimicrobial activity.

CompoundMIC (µM)Target Organism
Compound A1.27Staphylococcus aureus
Compound B2.54Escherichia coli
Compound C1.43Candida albicans

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several derivatives were tested against HCT116 cells. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil.

CompoundIC50 (µM)Comparison
Compound D4.53Better than 5-FU (9.99 µM)
Compound E5.85Comparable to standard

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the phosphorylation of MAPK/NF-κB pathways, which play a crucial role in inflammation and cancer . Additionally, it can chelate metal ions, contributing to its antioxidant activity .

Comparison with Similar Compounds

Structural Differences :

  • Lacks the benzothiazole ring; instead, it has a simpler N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
  • The 3-methylbenzamide core is less sterically hindered compared to the target compound’s dimethoxy-substituted benzamide.

Functional Implications :

  • Absence of the propargyl group limits applications in alkyne-based conjugation chemistry.

N-[(2Z,4Z)-4-Benzylidene-6-chloro-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide ()

Structural Differences :

  • Replaces the benzothiazole with a dihydropyrido[2,3-d][1,3]thiazin ring fused to a benzylidene group.
  • Contains a chloro substituent instead of methoxy groups.

Functional Implications :

  • The chloro substituent increases electrophilicity, which may enhance reactivity in nucleophilic aromatic substitution but reduce solubility relative to methoxy groups .

4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-benzothiazol-2-ylidene]benzamide ()

Structural Differences :

  • Shares the propargyl-substituted benzothiazole core but includes a 4-ethoxy group and a diethylsulfamoyl substituent on the benzamide.

Functional Implications :

  • The sulfamoyl group (-SO2N(Et)2) introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This could reduce π-conjugation and alter binding affinities in biological systems.
  • Ethoxy vs. methoxy substituents may lead to differences in metabolic stability and lipophilicity .

Thiadiazole-Fused Derivatives ()

Structural Differences :

  • Features a 1,4-benzodioxine-thiadiazole fused system instead of a benzothiazole.

Functional Implications :

  • Synthetic routes involve thiosemicarbazide condensations, which may differ from the target compound’s synthesis .

Discussion of Structural and Functional Trends

  • Substituent Effects : Methoxy groups (target compound) improve solubility and electron donation, whereas sulfamoyl () and chloro () groups enhance electrophilicity.
  • Heterocyclic Systems : Benzothiazoles (target, ) favor conjugation and stability, while pyrido-thiazin () and thiadiazole () systems introduce strain and distinct electronic profiles.
  • Hydrogen Bonding : Benzamide moieties in all compounds likely participate in hydrogen bonding (N–H···O or O–H···N), influencing crystal packing and stability .
  • Synthesis : Common methods include condensation reactions (e.g., thiosemicarbazide for thiadiazoles , acyl chloride-amine coupling for benzamides ).

Biological Activity

The compound 2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide represents a novel structural class within the benzothiazole derivatives. Its unique configuration, featuring multiple methoxy groups and a benzamide backbone, suggests potential biological activities that warrant detailed investigation. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H18N2O4S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure includes:

  • Benzamide backbone : Provides a scaffold for biological activity.
  • Methoxy substituents : Enhance solubility and may influence receptor interactions.
  • Benzothiazole moiety : Known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing benzothiazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. For instance, similar benzothiazole derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .
  • Antitumor Potential : Benzothiazoles are frequently investigated for their anticancer properties. The compound's structure suggests it may interact with specific molecular targets involved in tumorigenesis. DFT calculations have indicated potential mechanisms of action related to free radical scavenging and inhibition of cancer cell proliferation .

The proposed mechanism of action for This compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Binding : Potential interactions with receptors could modulate biological responses relevant to disease processes.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of benzothiazole derivatives found that compounds similar to our target exhibited minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against various microorganisms .

Antitumor Studies

In vitro assays on cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that benzothiazole derivatives can inhibit cell proliferation significantly. The most potent compounds showed IC50 values below 10 μM .

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2316.46
Compound BNUGC-36.56
Target CompoundSK-Hep-1TBD

Case Study 1: Antitumor Activity

A recent investigation into a series of benzothiazole derivatives highlighted the potential of these compounds in inhibiting the interaction between amyloid beta peptide and its binding partners implicated in Alzheimer's disease. The study suggested a 30-fold improvement in potency compared to existing inhibitors .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing and testing various benzothiazole derivatives against common pathogens. The results indicated that some derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a condensation reaction between 2,4-dimethoxybenzoyl chloride and the appropriate hydrazine derivative. Use reflux conditions with a polar aprotic solvent (e.g., DMF or ethanol) and catalytic acid (e.g., glacial acetic acid) to enhance imine formation. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) . For Z/E isomer control, employ temperature modulation and stereoselective catalysts.

Q. How can X-ray crystallography be applied to confirm the stereochemistry and molecular conformation of this compound?

  • Methodology : Grow single crystals using slow evaporation in a solvent system (e.g., ethanol/dichloromethane). Collect diffraction data with a synchrotron or in-house X-ray source. Refine the structure using SHELXL, ensuring proper treatment of disorder (e.g., propynyl group orientation) and hydrogen bonding networks. Validate geometry with PLATON/ADDSYM to detect twinning or symmetry issues .

Q. What spectroscopic techniques are most effective for characterizing this benzamide derivative?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy and propynyl substituents. Assign aromatic protons using 1H^1H-1H^1H COSY and NOESY for spatial correlations. IR spectroscopy identifies carbonyl (C=O, ~1650 cm1^{-1}) and C≡C (2100 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

  • Methodology : Cross-validate using complementary techniques. For example, if NMR suggests conformational flexibility (e.g., rotational isomers), perform variable-temperature NMR or DFT calculations (Gaussian, B3LYP/6-31G**) to model energetically favorable conformers. Compare with crystallographic thermal ellipsoids to assess dynamic behavior in the solid state .

Q. What computational strategies are suitable for studying the electronic properties and reactivity of the benzothiazole core?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Use molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes). Solvent effects can be modeled with COSMO-RS .

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or photochemical applications?

  • Methodology : Design trapping experiments (e.g., radical scavengers or isotopic labeling) to identify intermediates. Use time-resolved UV-Vis spectroscopy to track photodegradation pathways. For catalytic cycles, employ kinetic isotope effects (KIEs) or in-situ IR to monitor bond-breaking/formation events .

Q. What experimental frameworks are recommended for evaluating the biological activity of this compound while minimizing false positives?

  • Methodology : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. Include negative controls (e.g., scrambled analogs) and dose-response curves. For cytotoxicity, apply the MTT assay with primary and cancer cell lines. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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